molecular formula C9H9ClFNS B13507927 1-(7-Fluoro-1-benzothiophen-3-yl)methanamine hydrochloride

1-(7-Fluoro-1-benzothiophen-3-yl)methanamine hydrochloride

Katalognummer: B13507927
Molekulargewicht: 217.69 g/mol
InChI-Schlüssel: JVFDWUAYOBOLOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(7-Fluoro-1-benzothiophen-3-yl)methanamine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a fluorine atom on the benzothiophene ring, which can influence its chemical properties and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-Fluoro-1-benzothiophen-3-yl)methanamine hydrochloride typically involves the following steps:

    Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through various methods, such as the cyclization of 2-mercaptobenzoic acid derivatives.

    Amination: The methanamine group is introduced through nucleophilic substitution reactions, often using reagents like methylamine.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(7-Fluoro-1-benzothiophen-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products:

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzothiophene derivatives.

Wissenschaftliche Forschungsanwendungen

1-(7-Fluoro-1-benzothiophen-3-yl)methanamine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(7-Fluoro-1-benzothiophen-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The methanamine group can also play a role in modulating the compound’s activity by interacting with biological macromolecules.

Vergleich Mit ähnlichen Verbindungen

  • 1-(5-Fluoro-1-benzothiophen-3-yl)methanamine hydrochloride
  • 1-(7-Fluoro-1-benzothiophen-2-yl)methanamine hydrochloride
  • 1-(7-Fluoro-1-benzothiophen-4-yl)methanamine hydrochloride

Comparison: 1-(7-Fluoro-1-benzothiophen-3-yl)methanamine hydrochloride is unique due to the specific position of the fluorine atom on the benzothiophene ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject for further research.

Eigenschaften

Molekularformel

C9H9ClFNS

Molekulargewicht

217.69 g/mol

IUPAC-Name

(7-fluoro-1-benzothiophen-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C9H8FNS.ClH/c10-8-3-1-2-7-6(4-11)5-12-9(7)8;/h1-3,5H,4,11H2;1H

InChI-Schlüssel

JVFDWUAYOBOLOP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)F)SC=C2CN.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.